2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidinone core substituted with a 2-methylbenzylthio group and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as thieno[3,2-d]pyrimidine derivatives, have been reported to inhibit ezh2, a histone-lysine n-methyltransferase enzyme . This enzyme plays a crucial role in histone methylation, thereby regulating gene expression.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the reported activity of similar compounds, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its activity and leading to changes in gene expression .
Biochemical Pathways
Given the potential target of ezh2, it could be involved in the regulation of histone methylation pathways, which play a critical role in cellular processes such as dna repair, gene transcription, and chromatin structure .
Result of Action
Similar compounds have shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Preparation Methods
The synthesis of 2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrrolo[3,2-d]pyrimidinone core, followed by the introduction of the 2-methylbenzylthio and phenyl groups. Common reagents used in these reactions include thiols, halides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzylthio or phenyl rings are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include halides, thiols, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain sulfur and have similar chemical properties, but differ in their core structure.
Pyrimidinone derivatives: These compounds share the pyrimidinone core but may have different substituents, leading to variations in their chemical and biological properties.
Benzo[d]thiazole derivatives: These compounds have a similar sulfur-containing ring structure and are studied for their biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-7-5-6-10-15(13)12-25-20-22-17-16(14-8-3-2-4-9-14)11-21-18(17)19(24)23-20/h2-11,21H,12H2,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSOAREMPCVOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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